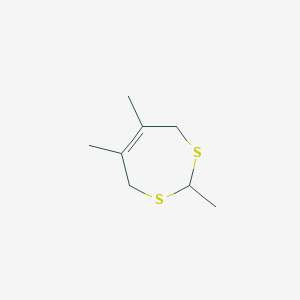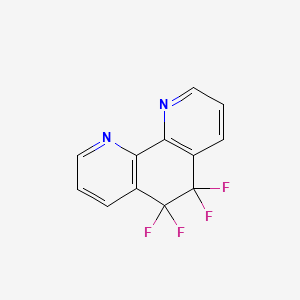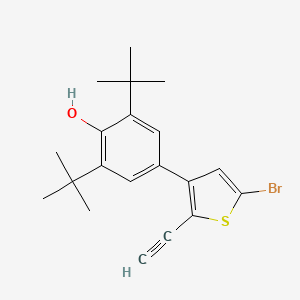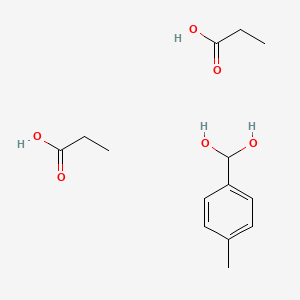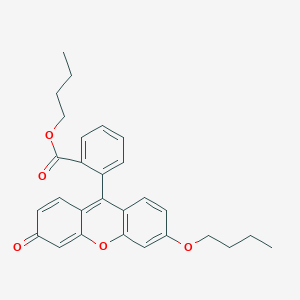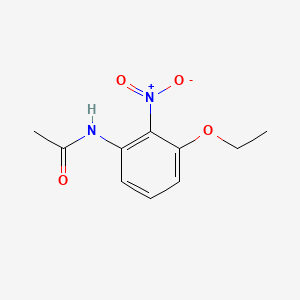![molecular formula C15H15NO4P- B14271294 Phenyl [(2-phenylacetamido)methyl]phosphonate CAS No. 134953-76-7](/img/structure/B14271294.png)
Phenyl [(2-phenylacetamido)methyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl [(2-phenylacetamido)methyl]phosphonate is an organophosphorus compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a phosphonate group attached to a phenyl ring, with an additional phenylacetamido group linked via a methylene bridge. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject of study in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenyl [(2-phenylacetamido)methyl]phosphonate typically involves the reaction of phenylphosphonic dichloride with 2-phenylacetamide in the presence of a base. The reaction proceeds through the formation of an intermediate, which is subsequently treated with a suitable nucleophile to yield the final product. Common bases used in this reaction include triethylamine or pyridine, and the reaction is often carried out under anhydrous conditions to prevent hydrolysis of the phosphonate group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure efficient mixing of reactants and precise control over reaction conditions, such as temperature and pressure. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl [(2-phenylacetamido)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the phosphonate group can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Applications De Recherche Scientifique
Phenyl [(2-phenylacetamido)methyl]phosphonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of phosphatases.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to interfere with cellular signaling pathways.
Industry: Utilized in the development of flame retardants and plasticizers due to its phosphorus content.
Mécanisme D'action
The mechanism of action of phenyl [(2-phenylacetamido)methyl]phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to bind to active sites of enzymes like phosphatases, thereby inhibiting their activity. This inhibition can disrupt cellular processes that rely on phosphorylation, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Phenyl [(2-phenylacetamido)methyl]phosphonate can be compared with other organophosphorus compounds, such as:
Phenylphosphonic acid: Lacks the phenylacetamido group, making it less versatile in biological applications.
Phenylphosphonates: Similar in structure but may have different substituents, affecting their reactivity and applications.
Phosphinates: Contain a P-H bond instead of a P-O bond, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
134953-76-7 |
|---|---|
Formule moléculaire |
C15H15NO4P- |
Poids moléculaire |
304.26 g/mol |
Nom IUPAC |
phenoxy-[[(2-phenylacetyl)amino]methyl]phosphinate |
InChI |
InChI=1S/C15H16NO4P/c17-15(11-13-7-3-1-4-8-13)16-12-21(18,19)20-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,17)(H,18,19)/p-1 |
Clé InChI |
WFBBAILXFFHHOD-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)NCP(=O)([O-])OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


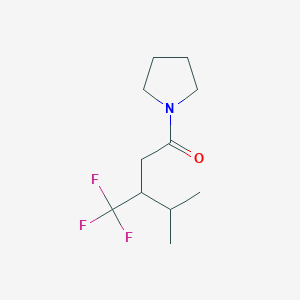
![[3-({6-[(2-Methylacryloyl)oxy]hexyl}oxy)-3-oxopropyl]phosphonic acid](/img/structure/B14271230.png)
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(12-methylbenzo[a]anthracen-7-yl)methylamino]-1H-purin-6-one](/img/structure/B14271232.png)
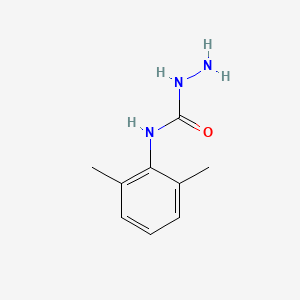
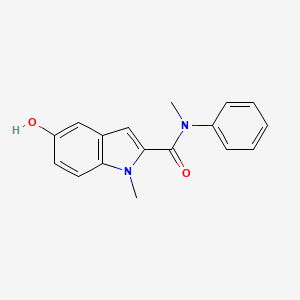
![{Methanetriyltris[(2H-1,3-benzodioxole-6,5-diyl)oxy]}tris(trimethylsilane)](/img/structure/B14271241.png)
